molecular formula C10H12ClNO2 B13918449 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Cat. No.: B13918449
M. Wt: 213.66 g/mol
InChI Key: QOWHTYALWRPBFQ-UHFFFAOYSA-N
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Description

4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is an organic compound with the molecular formula C10H12ClNO2. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a tetrahydro-2H-pyran-4-yloxy group. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves the reaction of 4-chloropyridine with tetrahydro-2H-pyran-4-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chloropyridine and tetrahydro-2H-pyran-4-ol.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The tetrahydro-2H-pyran-4-yloxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The tetrahydro-2H-pyran-4-yloxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
  • 4-[(2-tetrahydro-2H-pyran-2-yl)oxy]phenol

Uniqueness

4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is unique due to the presence of both a chlorine atom and a tetrahydro-2H-pyran-4-yloxy group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-2-(oxan-4-yloxy)pyridine

InChI

InChI=1S/C10H12ClNO2/c11-8-1-4-12-10(7-8)14-9-2-5-13-6-3-9/h1,4,7,9H,2-3,5-6H2

InChI Key

QOWHTYALWRPBFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)Cl

Origin of Product

United States

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